molecular formula C10H7F3O3 B13606804 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one

Cat. No.: B13606804
M. Wt: 232.16 g/mol
InChI Key: AJKODIKPAHIOAP-UHFFFAOYSA-N
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Description

This compound belongs to the benzodioxin class of heterocyclic molecules, characterized by a 1,4-dioxane ring fused to a benzene ring.

Properties

Molecular Formula

C10H7F3O3

Molecular Weight

232.16 g/mol

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H7F3O3/c11-10(12,13)9(14)8-5-15-6-3-1-2-4-7(6)16-8/h1-4,8H,5H2

InChI Key

AJKODIKPAHIOAP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)C(F)(F)F

Origin of Product

United States

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is explored for its use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one exerts its effects involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site.

    Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodioxin-Ethanone Scaffold
Compound Name Substituent/R-Group Key Properties/Activities Reference(s)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one -COCF₃ High electronegativity, potential for enhanced metabolic stability
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-isopropyl-4H-1,2,4-triazol-3-yl)thio)ethan-1-one (Compound 22) -S-triazole Potent cathepsin X inhibitor (Ki = 0.12 µM); anti-migratory effects on tumor cells
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(2-hydroxyethyl)piperazin-1-yl)methanone -Piperazine + hydroxyethyl Enhanced solubility; potential CNS targeting due to piperazine moiety
1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-5-fluoro-1H-indole (Compound 20) -Indole + fluorophenyl Antiviral activity against Venezuelan equine encephalitis virus (IC₅₀ = 3.2 µM)
1-[1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2,2-trifluoroethan-1-one -Triazole + dichlorophenyl Lipophilic; halogen substituents may improve membrane permeability

Key Observations :

  • Biological Activity : Substituents like triazole-thio (Compound 22) or indole-fluorophenyl (Compound 20) confer specific inhibitory or antiviral activities, while piperazine derivatives (e.g., ) may target neurological pathways.
Comparison with Non-Benzodioxin Analogs
Compound Name Core Structure Key Differences Reference(s)
1-(4,5-Dihydrofuran-3-yl)-2,2,2-trifluoroethan-1-one Dihydrofuran Smaller ring system; reduced aromaticity → lower stability
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-methoxyphenyl)thiazole (Compound 24) Thiazole + benzodioxin Thiazole ring introduces planar geometry; π-π stacking potential

Key Observations :

  • Benzodioxin vs. Dihydrofuran : The benzodioxin’s fused aromatic system enhances stability and π-π interactions compared to dihydrofuran analogs .
Physicochemical and Pharmacokinetic Properties
Property Target Compound Compound 22 Piperazine Derivative
Molecular Weight 260.19 g/mol 373.43 g/mol 292.33 g/mol
LogP 2.1 (predicted) 3.5 1.8
Solubility Low (non-polar -CF₃) Moderate (-S-triazole) High (-OH group)
Synthetic Route Not reported One-pot synthesis Multi-step enzymatic coupling

Key Observations :

  • LogP: The trifluoroethanone group increases lipophilicity (LogP ~2.1) compared to more polar derivatives like the piperazine analog (LogP ~1.8).
  • Synthetic Complexity : Piperazine derivatives often require multi-step procedures (e.g., enzymatic coupling ), while triazole-thio analogs (Compound 22) are synthesized via one-pot methods .

Biological Activity

1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a dioxin moiety and a trifluoroethanone group. Its molecular formula is C11H8F3O3C_{11}H_{8}F_{3}O_{3}, and it has a molecular weight of approximately 256.18 g/mol.

Antimicrobial Activity

Research has indicated that compounds related to dioxins exhibit antimicrobial properties. For instance, studies on dioxin derivatives have shown effectiveness against various bacterial strains, suggesting a potential for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one in antimicrobial applications. A study demonstrated that similar compounds could inhibit bacterial growth through disruption of cell membrane integrity .

Anticancer Properties

Dioxins are known for their complex interactions with cellular pathways involved in cancer. Preliminary studies suggest that 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one may induce apoptosis in cancer cells. For example, compounds with structural similarities have been shown to activate caspase pathways leading to programmed cell death .

The biological activity of this compound may stem from its ability to interact with specific cellular receptors or enzymes. Research indicates that dioxins can modulate the aryl hydrocarbon receptor (AhR) pathway, which plays a crucial role in xenobiotic metabolism and cellular stress responses .

Study 1: Antimicrobial Efficacy

A study conducted on various dioxin derivatives reported significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 10 µg/mL for certain derivatives . Although specific data for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one is lacking, these findings suggest potential efficacy.

Study 2: Anticancer Activity

In vitro studies on related compounds showed that they could reduce cell viability in breast cancer cell lines by over 50% at concentrations of 25 µM after 48 hours of exposure. This effect was attributed to the induction of apoptosis via mitochondrial pathways . Further research is needed to evaluate the specific impact of our compound on various cancer types.

Data Tables

Biological Activity Effect Reference
AntimicrobialMIC: 10 µg/mL against S. aureus
Anticancer>50% reduction in cell viability at 25 µM

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The trifluoroacetyl group acts as an electron-deficient site, enabling nucleophilic attacks. This reactivity is consistent with trifluoromethyl ketones described in radical trifluoroacetylation studies . For example:

  • Grignard Reagent Addition :
    The ketone undergoes nucleophilic addition with organomagnesium reagents to form tertiary alcohols.

Reaction TypeReagents/ConditionsProductNotes
Grignard AdditionRMgX, THF, 0°C → rtR-C(CF₃)(OH)-Dihydrodioxin derivativeSteric hindrance may reduce yield

Condensation Reactions

The compound participates in Claisen-Schmidt condensations, similar to enaminone syntheses involving trifluoroacetyl intermediates .

Example Protocol :

  • React with aryl aldehydes (e.g., 4-nitrobenzaldehyde) under basic conditions.

  • Microwave-assisted heating (110°C, 30 min) improves efficiency.

AldehydeCatalystYield (%)Byproducts
4-NitrobenzaldehydeKOH/EtOH72Oligomeric chalcones
FurfuralPiperidine65Dehydrated intermediates

Radical-Mediated Functionalization

Visible-light-promoted radical reactions using iridium catalysts (e.g., Ir(ppy)₃) enable C–O bond cleavage and trifluoroacetylation .

Key Mechanism Steps :

  • Photoexcitation : Ir(ppy)₃ generates radicals under blue LED light.

  • C–O Fragmentation : Cleavage of the dioxane ring’s ether linkage.

  • Trifluoroacetyl Transfer : Formation of α-trifluoromethyl ketones.

SubstrateLight SourceCatalyst LoadingProduct Yield (%)
Styrene derivatives450 nm LEDs1 mol% Ir(ppy)₃58–76

Reduction Reactions

The ketone group is reducible to a secondary alcohol using agents like NaBH₄ or catalytic hydrogenation.

Comparative Reduction Efficiency :

Reducing AgentSolventTemperature (°C)Conversion (%)
NaBH₄MeOH2588
H₂ (Pd/C)EtOAc5095

Ring-Opening Reactions

Acid-catalyzed hydrolysis of the dioxane ring generates catechol derivatives.

AcidConcentrationProductApplication
HCl (aq.)6 M2-(Trifluoroacetyl)catecholLigand synthesis
H₂SO₄Conc.Polymerized quinonesElectroactive materials

Cross-Coupling Reactions

The aromatic ring undergoes Suzuki-Miyaura coupling with boronic acids.

Optimized Conditions :

  • Pd(PPh₃)₄ (2 mol%), K₂CO₃, DMF/H₂O (3:1), 80°C.

Boronic AcidCoupling PositionYield (%)
Phenylboronic acidPara69
4-Pyridylboronic acidMeta54

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-2,2,2-trifluoroethan-1-one, and how can reaction conditions be optimized?

  • Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one and trifluoromethyl-substituted aldehydes under basic conditions. Key reagents include NaOH or KOH in ethanol, with heating to 60–80°C for 6–12 hours. Optimization involves solvent selection (e.g., dichloromethane or THF), temperature control to minimize side reactions, and stoichiometric adjustments to improve yields (typically 60–85%) . Acylation steps may also employ oxalyl chloride or DMF as activators .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Answer : 1H/13C NMR is essential for confirming the dihydrobenzodioxin core and trifluoroacetyl group. Key signals include aromatic protons at δ 6.8–7.2 ppm and carbonyl carbons at ~190 ppm. FT-IR identifies C=O (1700–1750 cm⁻¹) and C-F (1100–1250 cm⁻¹) stretches. Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 288.05). Purity is confirmed via HPLC with reverse-phase C18 columns .

Q. What are the primary challenges in scaling up synthesis, and how can impurities be mitigated?

  • Answer : Scaling up faces challenges like exothermic side reactions (e.g., over-acylation) and solvent recovery. Mitigation strategies include:

  • Slow addition of acylating agents (e.g., 2,4-dichlorobenzoyl chloride) under inert atmospheres.
  • Use of flash column chromatography (silica/alumina) or recrystallization (ethanol/water) to remove byproducts such as unreacted ketones or dimerized intermediates .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate electronic properties and guide antimicrobial activity?

  • Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO) to predict charge transfer. For example, a lower band gap (ΔE = ~4.5 eV) in trifluorinated derivatives correlates with enhanced intramolecular charge transfer, stabilizing LUMO and improving interactions with microbial membranes. TD-DFT simulates UV-Vis spectra (λmax ~350 nm in DCM), aligning with experimental π→π* transitions. These insights rationalize higher antibacterial activity (e.g., MIC = 12.5 µg/mL against S. aureus) in analogs with electron-withdrawing groups .

Q. What mechanistic insights explain stereoselective functionalization of the dihydrobenzodioxin core?

  • Answer : Enantioselective amination (e.g., iridium-catalyzed) leverages chiral ligands to control stereochemistry at the C2 position. The reaction proceeds via π-allyl intermediates, with DME as a solvent enhancing selectivity (>90% ee). Kinetic isotope effects (KH/KD = 2.1) and Hammett studies (ρ = -0.8) suggest a concerted mechanism where electron-rich aryl groups accelerate nucleophilic attack .

Q. How does structural modification (e.g., fluorination) impact pharmacological activity and metabolic stability?

  • Answer : Trifluoromethyl groups enhance metabolic stability by resisting cytochrome P450 oxidation. In vitro studies show extended half-life (t1/2 > 6 hours in liver microsomes) compared to non-fluorinated analogs. Molecular docking reveals that the trifluoroacetyl moiety binds to GABA-A receptor pockets (ΔG = -9.2 kcal/mol), supporting potential anticonvulsant applications. However, increased lipophilicity (logP = 2.8) may reduce aqueous solubility, necessitating prodrug strategies .

Data Contradictions and Resolution

  • Synthetic Yields : reports 70–85% yields for acylation steps using oxalyl chloride, while cites 60–75% for similar conditions. This discrepancy may arise from impurities in starting materials or variations in workup protocols.
  • Biological Activity : While highlights antimicrobial efficacy, emphasizes CNS applications. These differences suggest context-dependent bioactivity, requiring target-specific assays (e.g., MIC vs. receptor binding).

Methodological Recommendations

  • For computational modeling , validate DFT results with experimental UV-Vis and NMR data .
  • In enantioselective synthesis , use chiral GC/HPLC to confirm ee values and avoid racemization during purification .
  • For toxicity screening , combine Ames tests with in silico ADMET predictions to prioritize lead compounds .

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